Cas no 954-16-5 (2,4,6-Trimethylbenzophenone)

2,4,6-Trimethylbenzophenone structure
2,4,6-Trimethylbenzophenone structure
Nom du produit:2,4,6-Trimethylbenzophenone
Numéro CAS:954-16-5
Le MF:C16H16O
Mégawatts:224.297644615173
MDL:MFCD02685558
CID:40404

2,4,6-Trimethylbenzophenone Propriétés chimiques et physiques

Nom et identifiant

    • Mesityl(phenyl)methanone
    • 2-Benzoylmesitylene
    • Mesityl phenyl ketone
    • Methanone, phenyl(2,4,6-trimethylphenyl)-
    • 2,4,6-Trimethylbenzophenone
    • phenyl-(2,4,6-trimethylphenyl)methanone
    • 2,4,6-trimethyl-benzophenone
    • Benzophenone,2,4,6-trimethyl
    • Benzoylmesitylene
    • Ketone,mesityl phenyl
    • Mesitylene,2-benzoyl
    • Mesitylphenylketon
    • phenyl mesityl ketone
    • Ketone, mesityl phenyl
    • Benzophenone, 2,4,6-trimethyl-
    • Mesitylene, 2-benzoyl-
    • MLS002639152
    • HPAFOABSQZMTHE-UHFFFAOYSA-N
    • Q63408707
    • Benzoylmesitylen
    • 2,6-Trimethylbenzophenone
    • Mesityl(phenyl)methanone #
    • Benzophenone,4,6-trimethyl-
    • Benzophenone, 2,4,6-trimethyl- (6CI, 7CI, 8CI)
    • Phenyl(2,4,6-trimethylphenyl)methanone (ACI)
    • NSC 26923
    • Phenyl 2,4,6-trimethylphenyl ketone
    • MDL: MFCD02685558
    • Piscine à noyau: 1S/C16H16O/c1-11-9-12(2)15(13(3)10-11)16(17)14-7-5-4-6-8-14/h4-10H,1-3H3
    • La clé Inchi: HPAFOABSQZMTHE-UHFFFAOYSA-N
    • Sourire: O=C(C1C(C)=CC(C)=CC=1C)C1C=CC=CC=1

Propriétés calculées

  • Qualité précise: 224.12000
  • Masse isotopique unique: 224.12
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 1
  • Comptage des atomes lourds: 17
  • Nombre de liaisons rotatives: 2
  • Complexité: 253
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Charge de surface: 0
  • Nombre d'tautomères: 15
  • Surface topologique des pôles: 17.1
  • Le xlogp3: 4.4

Propriétés expérimentales

  • Couleur / forme: Transparent à jaune semi - solide
  • Dense: 1.036
  • Point de fusion: 35 - 36 C
  • Point d'ébullition: 315℃ at 760 mmHg
  • Point d'éclair: 131.2 °C
  • Indice de réfraction: 1.565
  • Le PSA: 17.07000
  • Le LogP: 3.84280

2,4,6-Trimethylbenzophenone Informations de sécurité

  • Code de catégorie de danger: 22-36-50/53
  • Instructions de sécurité: 26-60-61
  • Identification des marchandises dangereuses: Xn N
  • Terminologie du risque:R22; R36; R50/53

2,4,6-Trimethylbenzophenone PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
T219405-1g
2,4,6-Trimethylbenzophenone
954-16-5
1g
$ 87.00 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M59170-10g
Mesityl(phenyl)methanone
954-16-5
10g
¥76.0 2021-09-04
Fluorochem
228744-25g
Mesityl(phenyl)methanone
954-16-5 95%
25g
£16.00 2022-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BG286-100g
2,4,6-Trimethylbenzophenone
954-16-5 98%
100g
618CNY 2021-05-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M196053-500g
2,4,6-Trimethylbenzophenone
954-16-5 98%
500g
¥864.90 2023-09-01
TRC
T219405-5g
2,4,6-Trimethylbenzophenone
954-16-5
5g
$ 146.00 2023-09-06
Chemenu
CM157304-500g
2,4,6-Trimethylbenzophenone
954-16-5 95+%
500g
$211 2021-06-17
Fluorochem
228744-100g
Mesityl(phenyl)methanone
954-16-5 95%
100g
£49.00 2022-02-28
eNovation Chemicals LLC
D518021-25g
Mesityl(phenyl)Methanone
954-16-5 97%
25g
$370 2024-05-24
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M196053-25g
2,4,6-Trimethylbenzophenone
954-16-5 98%
25g
¥85.90 2023-09-01

2,4,6-Trimethylbenzophenone Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Catalysts: Iron oxide (Fe2O3) ;  3 h, 110 °C
Référence
An efficient Fe2O3/HY catalyst for Friedel-Crafts acylation of m-xylene with benzoyl chloride
Mu, Manman; Chen, Ligong; Liu, Yunlong; Fang, Wangwang; Li, Yang, RSC Advances, 2014, 4(70), 36951-36958

Synthetic Routes 2

Conditions de réaction
1.1 Catalysts: Potassium chloride (PIZP-catalyst) ,  Phosphoric acid (PIZP-catalyst) ,  Zirconium oxychloride (PIZP-catalyst) ,  Iron chloride (FeCl3) (PIZP-catalyst) ;  2.5 h, 110 °C
Référence
A novel sol-gel synthesized catalyst for Friedel-Crafts benzoylation reaction under solvent-free conditions
Gawande, M. B.; Deshpande, S. S.; Sonavane, S. U.; Jayaram, R. V., Journal of Molecular Catalysis A: Chemical, 2005, 241(1-2), 151-155

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Benzotrichloride Catalysts: Iron oxide (Fe2O3), hydrate (1:2) ;  8 h, 0.18 MPa, 125 °C
Référence
Preparation of benzophenone derivatives
, China, , ,

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Iodine ,  Phosphorus trichloride ;  36 h, 160 °C
Référence
Iodine Promoted Conversion of Esters to Nitriles and Ketones under Metal-Free Conditions
Xiao, Jing ; Guo, Fengzhe; Li, Yinfeng; Li, Fangshao; Li, Qiang ; et al, Journal of Organic Chemistry, 2021, 86(2), 2028-2035

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate ,  Phosphine, tricyclohexyl-, tetrafluoroborate(1-) (1:1) Solvents: 1,4-Dioxane ;  rt; 15 h, 120 °C
Référence
Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation
Liu, Chengwei ; Lalancette, Roger ; Szostak, Roman; Szostak, Michal, Organic Letters, 2019, 21(19), 7976-7981

Synthetic Routes 6

Conditions de réaction
1.1 Catalysts: Bismuth triflate Solvents: 1-Butyl-3-methylimidazolium trifluoromethanesulfonate ;  30 min, 140 °C
Référence
Improvement of the Friedel-Crafts benzoylation by using bismuth trifluoromethanesulfonate in 1-butyl-3-methylimidazolium trifluoromethanesulfonate ionic liquid under microwave irradiation
HoangTran, Phuong; BichLe Do, Ngoc; NgocLe, Thach, Tetrahedron Letters, 2014, 55(1), 205-208

Synthetic Routes 7

Conditions de réaction
Référence
Electrophilic aromatic substitution. 25. Carboxylic trifluoromethanesulfonic anhydrides as highly effective acylation agents. Perfluoroalkanesulfonic acid catalyzed acylation of arenes
Effenberger, Franz; Sohn, Erich; Epple, Gerhard, Chemische Berichte, 1983, 116(3), 1195-208

Synthetic Routes 8

Conditions de réaction
1.1 Catalysts: Tetrakis[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[(1,1,2,2,3,3,4,4,5… Solvents: Chlorobenzene ;  3 h, 110 °C; 1 h, 100 °C
Référence
Hf[N(SO2C8F17)2]4-catalyzed Friedel-Crafts acylation in a fluorous biphase system
Hao, Xiuhua; Yoshida, Akihiro; Nishikido, Joji, Tetrahedron Letters, 2005, 46(15), 2697-2700

Synthetic Routes 9

Conditions de réaction
1.1 Catalysts: 2623973-37-3 Solvents: Benzene-d6 ;  rt → 75 °C; 12 h, 75 °C
Référence
Phosphine-Borane Ligands Induce Chemoselective Activation and Catalytic Coupling of Acyl Chlorides at Palladium
Boudjelel, Maxime; Sadek, Omar ; Mallet-Ladeira, Sonia; Garcia-Rodeja, Yago; Sosa Carrizo, E. Daiann ; et al, ACS Catalysis, 2021, 11(7), 3822-3829

Synthetic Routes 10

Conditions de réaction
1.1 Solvents: Tetrahydrofuran ;  5 min, -15 °C; 3 h, -15 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Référence
6-methyl-2,4-pyrimidyl diesters. A highly efficient acylating agent for the synthesis of unsymmetrical ketones
Lee, Jae In, Bulletin of the Korean Chemical Society, 2010, 31(3), 749-752

Synthetic Routes 11

Conditions de réaction
1.1 Catalysts: Hydrochloric acid ,  Uranyl chloride Solvents: Water
Référence
Acylation of aromatic compounds
, France, , ,

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: Trifluoroacetic anhydride Catalysts: Bismuth triflate ;  0 °C; 12 h, 30 °C
Référence
The Friedel-Crafts acylation of aromatic compounds with carboxylic acids by the combined use of perfluoroalkanoic anhydride and bismuth or scandium triflate
Matsushita, Yoh-Ichi; Sugamoto, Kazuhiro; Matsui, Takanao, Tetrahedron Letters, 2004, 45(24), 4723-4727

Synthetic Routes 13

Conditions de réaction
1.1 Catalysts: Copper iron oxide (CuFe2O4) ;  18 h, 35 - 38 °C
Référence
Catalytic Friedel-Crafts acylation: magnetic nanopowder CuFe2O4 as an efficient and magnetically separable catalyst
Parella, Ramarao; Naveen; Kumar, Amit; Babu, Srinivasarao Arulananda, Tetrahedron Letters, 2013, 54(13), 1738-1742

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid ,  2-Pyridyl triflate Solvents: Trifluoroacetic acid
Référence
2-(Trifluoromethylsulfonyloxy)pyridine as a reagent for ketone synthesis from carboxylic acids and aromatic hydrocarbons
Keumi, Takashi; Yoshimura, Kiichiro; Shimada, Masakazu; Kitajima, Hidehiko, Bulletin of the Chemical Society of Japan, 1988, 61(2), 455-9

2,4,6-Trimethylbenzophenone Raw materials

2,4,6-Trimethylbenzophenone Preparation Products

2,4,6-Trimethylbenzophenone Fournisseurs

Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
(CAS:954-16-5)2,4,6-trimethylbenzophenone
Numéro de commande:1597962
État des stocks:in Stock
Quantité:Company Customization
Pureté:98%
Dernières informations tarifaires mises à jour:Friday, 18 April 2025 16:58
Prix ($):discuss personally
Jiangsu Xinsu New Materials Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
(CAS:954-16-5)
Numéro de commande:SFD1500
État des stocks:
Quantité:25KG,200KG,1000KG
Pureté:99%
Dernières informations tarifaires mises à jour:Wednesday, 11 December 2024 17:02
Prix ($):

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Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
(CAS:954-16-5)2,4,6-trimethylbenzophenone
1597962
Pureté:98%
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Suzhou Senfeida Chemical Co., Ltd
(CAS:954-16-5)2,4,6-Trimethylbenzophenone
sfd2309
Pureté:99.9%
Quantité:200kg
Prix ($):Enquête